6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a morpholinyl group attached to a quinoline core
Preparation Methods
The synthesis of 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is attached to the quinoline core.
Incorporation of the Morpholinyl Group: The morpholinyl group is introduced through a substitution reaction using morpholine and an appropriate leaving group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxyphenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to DNA binding and interaction with proteins, providing insights into its potential as a therapeutic agent.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s ability to bind to DNA and proteins further contributes to its biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 4-aminoquinoline share structural similarities but differ in their functional groups and biological activities.
Morpholine-Containing Compounds: Compounds like morpholine derivatives exhibit similar chemical reactivity but may have different biological targets and applications.
The uniqueness of this compound lies in its specific combination of fluoro, methoxyphenyl, and morpholinyl groups, which contribute to its diverse range of applications and potential as a therapeutic agent .
Properties
IUPAC Name |
[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIUVMVGXIHUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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